3-Iodo-2,5-dimethylthiophene

Beschreibung

The exact mass of the compound 3-Iodo-2,5-dimethylthiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170827. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodo-2,5-dimethylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2,5-dimethylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

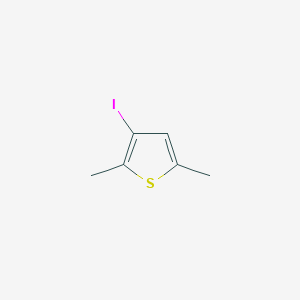

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOXGOWAOZUVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305462 | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40197-02-2 | |

| Record name | 40197-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Iodo-2,5-dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thiophene Core in Modern Chemistry

Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis of numerous pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties, arising from the sulfur heteroatom's participation in the aromatic system, make them versatile scaffolds for molecular design. This guide focuses on a specific, yet important, derivative: 3-Iodo-2,5-dimethylthiophene. The strategic placement of an iodo group on the electron-rich thiophene ring, flanked by two methyl groups, creates a molecule with a distinct combination of steric and electronic features. This document serves as a comprehensive technical resource, delving into the nuanced aspects of its molecular structure, bonding, synthesis, and reactivity, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Molecular Architecture and Electronic Landscape

The molecular structure of 3-Iodo-2,5-dimethylthiophene is defined by a planar, five-membered thiophene ring. This aromatic core's geometry is subtly influenced by its substituents: two methyl groups at the C2 and C5 positions and an iodine atom at the C3 position.

Core Geometry and Bonding

The thiophene ring itself is an aromatic heterocycle with a delocalized π-electron system.[1] The sulfur atom participates in this aromaticity by contributing one of its lone pairs of electrons to the π-system.[1] This delocalization results in partial double-bond character for all the ring bonds.

While a crystal structure for 3-Iodo-2,5-dimethylthiophene is not publicly available, its geometry can be reliably predicted using computational chemistry and by comparison with related structures. The core thiophene ring will be nearly planar. The methyl groups at the C2 and C5 positions will have a modest steric influence on the adjacent C-C and C-S bond lengths. The most significant structural feature is the carbon-iodine bond at the C3 position.

Table 1: Predicted and Comparative Bond Parameters

| Parameter | Predicted/Comparative Value | Rationale and References |

|---|---|---|

| C2–C3 Bond Length | ~1.38 Å | Typical for substituted thiophenes. |

| C3–C4 Bond Length | ~1.41 Å | Typical for substituted thiophenes. |

| C4–C5 Bond Length | ~1.38 Å | Typical for substituted thiophenes. |

| C2–S & C5–S Bond Lengths | ~1.72 Å | Typical for substituted thiophenes. |

| C3–I Bond Length | ~2.08 Å | Based on computational models and data from similar iodinated aromatics. |

| C2-C-CH3 & C5-C-CH3 Bond Angles | ~128° | Steric influence of adjacent substituents. |

| C2-C3-I Bond Angle | ~127° | Steric repulsion between the iodine and the C2-methyl group. |

Note: Predicted values are based on density functional theory (DFT) calculations of similar substituted thiophenes and are provided as estimates.[1]

Caption: Ball-and-stick representation of 3-Iodo-2,5-dimethylthiophene.

Electronic Effects of Substituents

The electronic character of the thiophene ring is modulated by the inductive and resonance effects of its substituents.

-

Methyl Groups (C2, C5): These are electron-donating groups through hyperconjugation and a weak +I (inductive) effect. They increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack.

-

Iodo Group (C3): The iodine atom exerts a dual electronic influence. It is electronegative and thus electron-withdrawing via the -I effect. However, like other halogens, it has lone pairs of electrons that can be donated to the aromatic π-system through a +M (mesomeric or resonance) effect. For iodine, the -I effect generally outweighs the +M effect, leading to a net deactivation of the ring towards electrophilic substitution compared to an unsubstituted position. The large size of the iodine atom also introduces significant steric hindrance.

The interplay of these effects results in a unique reactivity profile, which will be discussed in a later section.

Synthesis and Purification

The synthesis of 3-Iodo-2,5-dimethylthiophene is typically achieved through the electrophilic iodination of the readily available precursor, 2,5-dimethylthiophene. Several iodinating agents can be employed, with the choice of reagent influencing the reaction conditions and regioselectivity.

Synthetic Pathways

Two primary methods for the iodination of electron-rich aromatic compounds like 2,5-dimethylthiophene are the use of elemental iodine with an oxidizing agent or the use of N-iodosuccinimide (NIS).

-

Method A: Iodine and Mercuric Oxide: This classic method involves the in situ generation of an electrophilic iodine species. Mercuric oxide acts as an activator and removes the iodide byproduct, driving the reaction to completion.

-

Method B: N-Iodosuccinimide (NIS): NIS is a milder and more convenient iodinating agent. The reaction is often catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine.[2]

The methyl groups at the 2- and 5-positions are activating and direct incoming electrophiles to the 3- and 4-positions. Due to the symmetrical nature of the starting material, these two positions are equivalent, leading to a single mono-iodinated product.

Caption: Synthetic workflow for 3-Iodo-2,5-dimethylthiophene.

Experimental Protocol (Method B: NIS)

This protocol is based on established procedures for the iodination of substituted thiophenes.[2]

Materials:

-

2,5-Dimethylthiophene (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a round-bottom flask, add 2,5-dimethylthiophene and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide in one portion, followed by the catalytic amount of trifluoroacetic acid.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 3-Iodo-2,5-dimethylthiophene as a colorless to pale yellow oil.

Spectroscopic Characterization

The structural elucidation of 3-Iodo-2,5-dimethylthiophene relies on a combination of spectroscopic techniques. While a complete, published dataset is not available, the expected spectral features can be accurately predicted based on the known effects of the substituents on the thiophene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two methyl groups and the single aromatic proton.

-

Aromatic Proton (H4): A singlet is expected for the proton at the C4 position. Its chemical shift will be influenced by the adjacent iodine and the sulfur atom.

-

Methyl Protons (C2-CH₃ and C5-CH₃): Two distinct singlets are expected for the methyl groups, as they are in different chemical environments due to the unsymmetrical substitution of the thiophene ring.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Iodinated Carbon (C3): The signal for the carbon atom bonded to iodine will appear at a characteristically low field (upfield shift) due to the "heavy atom effect" of iodine.

-

Other Ring Carbons (C2, C4, C5): These will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

-

Methyl Carbons: Two signals will be present in the aliphatic region.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H NMR | |||

| C4-H | 6.6 - 6.8 | s | Aromatic proton on a substituted thiophene ring. |

| C2-CH₃ | 2.4 - 2.5 | s | Methyl group adjacent to the iodine-bearing carbon. |

| C5-CH₃ | 2.3 - 2.4 | s | Methyl group further from the iodine. |

| ¹³C NMR | |||

| C3 | 85 - 95 | Carbon directly bonded to iodine (heavy atom effect). | |

| C2, C5 | 135 - 145 | Carbons bonded to methyl groups. | |

| C4 | 125 - 135 | Unsubstituted aromatic carbon. |

| C2-CH₃, C5-CH₃ | 14 - 16 | | Methyl carbons. |

Note: These are estimated chemical shifts based on data from similar compounds and general substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the thiophene ring and the methyl groups.

-

C-H stretching (aromatic): A weak band around 3100 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹ for the methyl groups.

-

C=C stretching (aromatic): Bands in the 1400-1500 cm⁻¹ region, characteristic of the thiophene ring.

-

C-I stretching: A weak to medium band in the far-IR region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound (for ¹²⁷I). The isotopic pattern of iodine will not be a factor as it is monoisotopic.

Expected Fragmentation Pattern:

-

[M-CH₃]⁺: Loss of a methyl group (m/z = 223).

-

[M-I]⁺: Loss of an iodine radical (m/z = 111), which is expected to be a significant fragment.

-

[M-CH₃-I]⁺: Subsequent loss of iodine from the [M-CH₃]⁺ fragment or loss of a methyl group from the [M-I]⁺ fragment.

Chemical Reactivity and Applications

The reactivity of 3-Iodo-2,5-dimethylthiophene is dominated by the chemistry of the carbon-iodine bond and the aromatic thiophene ring.

Reactions at the Carbon-Iodine Bond

The C-I bond is the most reactive site for many synthetic transformations, particularly metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in these processes.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters to form new C-C bonds. This is a powerful method for introducing aryl or vinyl groups at the C3 position.

-

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form C(sp)-C(sp²) bonds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures generates a thienyllithium species, which can then react with various electrophiles.

Caption: Key reactions involving the C-I bond.

Reactions on the Thiophene Ring

Further electrophilic substitution on the 3-Iodo-2,5-dimethylthiophene ring is possible at the C4 position. However, the deactivating effect of the iodine atom makes such reactions less favorable than on the parent 2,5-dimethylthiophene.

Applications in Drug Development and Materials Science

3-Iodo-2,5-dimethylthiophene is a valuable building block for the synthesis of more complex molecules. Its ability to undergo a variety of cross-coupling reactions makes it a key intermediate in the preparation of:

-

Conjugated Polymers: As a monomer or a precursor to monomers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Pharmaceutical Scaffolds: The substituted thiophene motif is present in many biologically active compounds. The C-I bond provides a handle to introduce diverse functionalities during lead optimization in drug discovery.[1]

Conclusion

3-Iodo-2,5-dimethylthiophene is a molecule of significant interest due to its well-defined structure and versatile reactivity. The interplay of the electron-donating methyl groups and the electronegative, yet polarizable, iodine atom on the aromatic thiophene core creates a unique platform for synthetic innovation. A thorough understanding of its molecular structure, bonding, and spectroscopic signatures is paramount for its effective utilization in the development of novel materials and therapeutic agents. This guide provides a foundational, technically-grounded overview to aid researchers in harnessing the synthetic potential of this important heterocyclic building block.

References

-

PubChem. 3-Iodo-2,5-dimethylthiophene. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-iodo-2,5-dimethyl-thiophene. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Mild and regioselective halogenation of arenes and heterocycles with N-halosuccinimides in hexafluoroisopropanol. Green Chemistry, 20(8), 1935-1942.

- Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Iron(III) triflimide: a mild, efficient, and recyclable catalyst for the iodination of arenes. Organic Letters, 17(19), 4782-4785.

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

- Miyake, Y., & Yoshihama, M. (2018). Palladium-Catalyzed Direct Arylation of Thiophenes with Aryl Bromides. The Journal of Organic Chemistry, 83(15), 8334-8342.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

Sources

mass spectrometry analysis of 3-Iodo-2,5-dimethylthiophene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-2,5-dimethylthiophene

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Halogenated Thiophenes

3-Iodo-2,5-dimethylthiophene is a substituted heterocyclic compound with significant applications as a building block in organic synthesis, particularly in the development of conductive polymers, pharmaceuticals, and agrochemicals. Its precise structural characterization is paramount for ensuring reaction success, purity of intermediates, and the ultimate efficacy and safety of the final product. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive framework for the mass spectrometric analysis of 3-Iodo-2,5-dimethylthiophene. We will move beyond rote procedures to explore the causal reasoning behind methodological choices, ensuring that the protocols described are not only effective but also fundamentally sound and self-validating. The focus will be on the most prevalent and robust technique for this class of molecule: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Physicochemical Profile & Analytical Considerations

Before delving into the analysis, understanding the analyte's properties is crucial. 3-Iodo-2,5-dimethylthiophene (C₆H₇IS) has a molecular weight of approximately 238.09 g/mol and an exact mass of 237.93132 Da.[1][2] Its predicted boiling point of ~228°C and relatively low polarity make it an ideal candidate for gas chromatography.[2]

The most significant analytical challenge arises from the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making organo-iodine compounds susceptible to decomposition in the high-temperature environments of a GC injector or a standard MS ion source.[3] This inherent instability dictates many of the instrumental choices and parameter optimizations discussed herein.

The Strategic Approach: Why GC-EI-MS is the Gold Standard

For a volatile, thermally stable (with caution), and non-polar compound like 3-Iodo-2,5-dimethylthiophene, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The GC provides excellent separation from solvents and impurities, while the MS provides definitive identification.

Ionization Method Rationale:

-

Electron Ionization (EI): This is the preferred method. EI is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[4] This rich fragmentation pattern serves as a structural fingerprint, which is invaluable for unambiguous identification and for distinguishing it from isomers. While EI can sometimes lead to the absence of a molecular ion for fragile compounds, for a relatively rigid aromatic system like this, a detectable molecular ion is expected.[5]

-

Electrospray Ionization (ESI): This "soft" ionization technique is generally unsuitable for this analyte. ESI requires the analyte to be polar and capable of being ionized in solution (e.g., by protonation or adduct formation).[6][7] 3-Iodo-2,5-dimethylthiophene lacks easily ionizable functional groups, making ESI inefficient and impractical without complex derivatization.[3]

The following diagram illustrates the logical workflow for the analysis.

Caption: High-level workflow for GC-MS analysis.

Foundational Protocol: Sample Preparation

The goal of sample preparation is to introduce a clean, particle-free, and appropriately concentrated sample into the GC-MS system. Contamination is the enemy of reliable data.

Step-by-Step Sample Preparation Protocol

-

Solvent Selection: Choose a high-purity, volatile organic solvent. Dichloromethane or hexane are excellent choices.[8] Avoid non-volatile solvents.

-

Stock Solution Preparation: Accurately weigh a small amount of 3-Iodo-2,5-dimethylthiophene and dissolve it in the chosen solvent to create a stock solution (e.g., 1 mg/mL).

-

Working Solution Dilution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL (1-10 ppm).[9] This prevents detector saturation and column overload.

-

Filtration (If Necessary): If any particulate matter is visible, filter the sample through a 0.22 µm PTFE syringe filter to prevent blockage of the GC syringe and contamination of the inlet.[8]

-

Vialing: Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap.[9] Plastic vials or caps with improper liners can introduce contaminants. Ensure a minimum volume of at least 50-100 µL is present.

Core Analysis: GC-EI-MS Instrumentation & Predicted Fragmentation

The heart of the analysis lies in the instrumental method and the interpretation of the resulting mass spectrum. The parameters below provide a robust starting point for a standard capillary GC-MS system.

Detailed GC-MS Experimental Protocol

| Parameter | Value | Rationale & Expert Insight |

| GC System | ||

| Injector Type | Split/Splitless | Use in splitless mode for high sensitivity (trace analysis) or split mode (e.g., 50:1) for higher concentrations to prevent column overload. |

| Injector Temp | 250 °C | Hot enough to ensure complete vaporization but minimized to reduce the risk of thermal decomposition of the C-I bond.[3] |

| Carrier Gas | Helium, Constant Flow | Inert and provides good chromatographic efficiency. A flow rate of 1.0-1.2 mL/min is typical. |

| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a workhorse for general-purpose analysis of volatile and semi-volatile compounds. |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | This program allows for good separation from early-eluting solvents and provides sufficient final temperature to elute the analyte. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard for creating a reproducible fragmentation library. |

| Electron Energy | 70 eV | The industry-standard energy for EI, which provides sufficient energy for reproducible fragmentation and allows for comparison with commercial libraries (e.g., NIST). |

| Ion Source Temp | 230 °C | Must be hot to prevent condensation, but like the injector, keeping it as low as reasonably possible minimizes in-source analyte degradation.[3] |

| Mass Analyzer | Quadrupole | Provides robust, unit mass resolution scanning. |

| Scan Range | 40-350 m/z | Starts above the common air/water background ions (18, 28, 32, 40) and extends beyond the molecular weight of the analyte. |

Anticipated Fragmentation Pathways

The 70 eV electron bombardment will generate a molecular ion (M⁺•), which is a radical cation. This energetically unstable species will then fragment to produce more stable ions. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral radicals.[10]

The following diagram outlines the most probable fragmentation pathways for 3-Iodo-2,5-dimethylthiophene.

Caption: Predicted EI fragmentation of 3-Iodo-2,5-dimethylthiophene.

Interpretation of Key Fragments

The mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). The interpretation relies on identifying the molecular ion and rationalizing the major fragment peaks.

| m/z (Mass/Charge) | Proposed Ion Structure | Formation Mechanism & Justification |

| 238 | [C₆H₇IS]⁺• | Molecular Ion (M⁺•) . This is the intact molecule minus one electron. Its presence confirms the molecular weight. |

| 223 | [C₅H₄IS]⁺• | [M - CH₃]⁺• . Loss of a methyl radical (•CH₃). This is a common fragmentation for methylated aromatic compounds. |

| 111 | [C₆H₇S]⁺ | [M - I]⁺ . Cleavage of the weak C-I bond results in the loss of an iodine radical (•I). This is expected to be a very prominent peak due to the lability of the C-I bond and the stability of the resulting 2,5-dimethylthiophenyl cation.[3] |

| 84 | [C₄H₄S]⁺• | Thiophene Radical Cation . Further fragmentation of the m/z 111 ion via loss of acetylene could lead to the core thiophene ring structure. |

Self-Validation Check: The presence of iodine can sometimes be inferred from the mass defect, as it has a lower mass defect than anticipated for its molecular weight.[6] However, unlike chlorine or bromine, natural iodine is monoisotopic (¹²⁷I), so it will not produce a characteristic M+2 isotopic pattern.[11]

Trustworthiness & Best Practices

-

Run a Solvent Blank: Before analyzing your sample, inject a vial of pure solvent using the same method. This ensures the system is clean and that no peaks from previous analyses or contamination will interfere with your data.

-

Verify with a Standard: If available, analyze a certified reference standard of 3-Iodo-2,5-dimethylthiophene to confirm its retention time and fragmentation pattern on your specific instrument.

-

Check for Thermal Degradation: If the peak for the m/z 111 fragment is overwhelmingly dominant and the molecular ion at m/z 238 is very weak or absent, it could indicate excessive thermal decomposition in the injector. Consider lowering the injector temperature in 20°C increments to see if the molecular ion abundance improves.

By adhering to this comprehensive analytical strategy, researchers and drug development professionals can achieve robust, reliable, and defensible mass spectrometric data for the critical characterization of 3-Iodo-2,5-dimethylthiophene.

References

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines . ARKIVOC. [Link]

-

3-Iodo-2,5-dimethylthiophene | C6H7IS | CID 298613 . PubChem. [Link]

-

3-iodo-2,5-dimethyl-thiophene | CAS#:40197-02-2 . Chemsrc. [Link]

-

Sample preparation GC-MS . SCION Instruments. [Link]

-

Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI . Aviv Analytical. [Link]

-

A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use . MDPI. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations . National Institutes of Health (NIH). [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation . National Institutes of Health (NIH). [Link]

-

Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]

-

Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deutera . ChemRxiv. [Link]

-

Sample Preparation Guidelines for GC-MS . University of California, Santa Barbara. [Link]

-

2,5-Dimethylthiophene . Wikipedia. [Link]

-

Electron impact ionization | ionization techniques in mass spectrometry . YouTube. [Link]

-

3-Iodo-2,5-dimethylhexane | C8H17I | CID 85823848 . PubChem. [Link]

-

mass spectra - fragmentation patterns . Chemguide. [Link]

-

How electrospray ionization works . YouTube. [Link]

-

A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry . Dalton Transactions. [Link]

Sources

- 1. 3-Iodo-2,5-dimethylthiophene | C6H7IS | CID 298613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-iodo-2,5-dimethyl-thiophene | CAS#:40197-02-2 | Chemsrc [chemsrc.com]

- 3. Advanced GC-MS Blog Journal: Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]

- 4. m.youtube.com [m.youtube.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of 3-Iodo-2,5-dimethylthiophene

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 3-Iodo-2,5-dimethylthiophene

3-Iodo-2,5-dimethylthiophene is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring a thiophene core functionalized with two methyl groups and a strategically positioned iodine atom, offers a unique combination of electronic properties and reactive handles. The thiophene ring itself is a key component in a vast array of functional materials, including conducting polymers for organic electronics like OLEDs and OPVs, as well as in the scaffold of numerous pharmacologically active molecules.[1] The presence of the iodo-substituent at the 3-position makes this compound an exceptionally versatile precursor for creating complex, multi-substituted thiophene derivatives through a variety of powerful C-C and C-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthesis, chemical reactivity, stability, and handling of 3-Iodo-2,5-dimethylthiophene, offering field-proven insights for researchers in materials science and drug development.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key data for 3-Iodo-2,5-dimethylthiophene are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-iodo-2,5-dimethylthiophene | [2] |

| CAS Number | 40197-02-2 | [3] |

| Molecular Formula | C₆H₇IS | |

| Molecular Weight | 238.09 g/mol | [2][4] |

| Appearance | Yellow to brown liquid | [3] |

| Boiling Point | 99-101 °C @ 10 Torr; 227.9 °C @ 760 mmHg | [3][4] |

| Density | ~1.782 g/cm³ | [3][4] |

| Storage | 2-8°C, protect from light | [3][4] |

GHS Hazard Profile: [2]

-

Pictograms: Corrosive, Irritant

-

Signal Word: Danger

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), Harmful if inhaled (H332), May cause respiratory irritation (H335).

Due to its hazardous nature, 3-Iodo-2,5-dimethylthiophene must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3]

Synthesis of 3-Iodo-2,5-dimethylthiophene

The direct iodination of 2,5-dimethylthiophene is the most common route to this reagent. While several methods exist for the iodination of aromatic and heteroaromatic systems, the use of an electrophilic iodine source is paramount. A classic and effective method, adapted from the synthesis of 2-iodothiophene, involves the reaction of the parent heterocycle with iodine in the presence of mercuric oxide.[5]

Proposed Synthetic Pathway: The reaction proceeds via an electrophilic aromatic substitution mechanism. Mercuric oxide acts as an activator, polarizing the iodine molecule and generating a more potent electrophilic species (such as hypoiodite or a related complex), which is then attacked by the electron-rich thiophene ring. The 2,5-dimethyl substitution pattern directs the iodination to one of the two equivalent β-positions (C3 or C4).

Caption: Synthetic route to 3-Iodo-2,5-dimethylthiophene.

Chemical Reactivity and Key Transformations

The utility of 3-Iodo-2,5-dimethylthiophene stems from the reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group and highly susceptible to oxidative addition in catalytic cycles and facile halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C bonds, and iodoarenes are premium substrates for these transformations.[1][6] The high reactivity of the C-I bond allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo- or chloro-thiophenes.

Causality: The catalytic cycle for these reactions typically begins with the oxidative addition of the Pd(0) catalyst into the carbon-iodine bond. This is the rate-determining step for many cross-coupling reactions. The lower bond dissociation energy of the C-I bond facilitates a much faster rate of oxidative addition than for C-Br or C-Cl bonds, making 3-Iodo-2,5-dimethylthiophene a highly reactive coupling partner.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a base. This is one of the most versatile and widely used methods due to the stability and low toxicity of the boron reagents.[7]

-

Stille Coupling: Reaction with organostannanes (organotin compounds). This reaction is notable for its tolerance of a wide variety of functional groups, although the toxicity of tin byproducts is a significant drawback.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes, typically using a co-catalyst system of palladium and copper(I).[8] This is a highly efficient method for synthesizing aryl-alkynes.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for the synthesis of many pharmaceutical compounds.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful, often kinetically controlled, method for the preparation of organometallic reagents that are not easily accessible via other routes.[9] The reaction of 3-Iodo-2,5-dimethylthiophene with strong bases, typically organolithium reagents like n-butyllithium or t-butyllithium, at low temperatures results in a rapid and clean exchange of iodine for lithium.

Causality: The exchange is driven by the formation of a more stable organolithium species. The stability of the organolithium intermediate follows the trend of the carbanion's s-character: sp > sp². The sp²-hybridized carbon of the thiophene ring forms a more stable organolithium reagent than the sp³-hybridized carbon of the starting alkyllithium reagent (e.g., n-BuLi), thus providing the thermodynamic driving force for the exchange.[9] The reaction is extremely fast, often outcompeting proton abstraction or nucleophilic addition, especially at low temperatures (typically -78 °C).[10]

The resulting 3-lithio-2,5-dimethylthiophene is a potent nucleophile and can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups at the 3-position.

Caption: Workflow for halogen-metal exchange and functionalization.

Stability and Handling

Proper storage and handling are critical to maintain the integrity of 3-Iodo-2,5-dimethylthiophene and ensure experimental reproducibility.

-

Thermal Stability: While stable at recommended storage temperatures (2-8°C), prolonged exposure to heat should be avoided.[3][4] Thiophene derivatives can undergo thermal decomposition or polymerization at elevated temperatures.[11] Systematic thermal degradation studies on similar aryl-λ³-iodanes show they can decompose, sometimes exothermically, upon heating.[12]

-

Photostability: Organo-iodine compounds are frequently light-sensitive.[13] Exposure to light, particularly UV radiation, can cause cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition or discoloration. It is imperative to store the compound in amber vials or otherwise protected from light.[3][13][14] Photostability testing, as outlined in ICH guideline Q1B, should be considered for drug development applications.[15]

-

Chemical Stability: 3-Iodo-2,5-dimethylthiophene is incompatible with strong oxidizing agents and strong bases.[13] The electron-rich thiophene ring is susceptible to oxidation, and strong bases can promote side reactions or decomposition. It is generally stable in common organic solvents like THF, diethyl ether, toluene, and DMF under inert conditions.

-

Storage and Handling Recommendations:

-

Storage: Store in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze reactive intermediates.[16] Handle exclusively in a fume hood, minimizing exposure to air and light.[3][14]

-

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and desired scale.

Protocol 1: Suzuki Cross-Coupling with Phenylboronic Acid

This protocol describes a typical procedure for the synthesis of 3-Phenyl-2,5-dimethylthiophene.

-

Setup: To an oven-dried Schlenk flask, add 3-Iodo-2,5-dimethylthiophene (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add a suitable solvent (e.g., a 2:1 mixture of Toluene/Ethanol or 1,4-Dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 3.0 equiv).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Halogen-Metal Exchange and Quenching with CO₂

This protocol details the formation of 2,5-dimethylthiophene-3-carboxylic acid.

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a thermometer, septum, and nitrogen inlet, add 3-Iodo-2,5-dimethylthiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

-

Quenching: Bubble dry CO₂ gas through the solution for 15-20 minutes, or pour the reaction mixture over crushed dry ice.

-

Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting carboxylic acid can often be purified by recrystallization or column chromatography.

Conclusion

3-Iodo-2,5-dimethylthiophene is a robust and highly valuable synthetic intermediate. Its primary utility lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes, enabling the straightforward introduction of a wide range of substituents at the thiophene-3-position. While the compound is thermally and photolytically sensitive, adherence to proper storage and handling protocols—namely, refrigeration, protection from light, and the use of an inert atmosphere—ensures its long-term viability and successful application in complex synthetic campaigns. A comprehensive understanding of its reactivity and stability profile empowers researchers to fully exploit its potential in the development of novel functional materials and pharmaceuticals.

References

-

2,5-dimethyl thiophene, 638-02-8 - The Good Scents Company. (URL: [Link])

-

3-Iodo-2,5-dimethylthiophene | C6H7IS | CID 298613 - PubChem. (URL: [Link])

-

2-Iodothiophene - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction | Request PDF - ResearchGate. (URL: [Link])

-

3-iodo-2,5-dimethyl-thiophene | CAS#:40197-02-2 | Chemsrc. (URL: [Link])

-

Improved Synthesis of - AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (URL: [Link])

-

Metalation and halogen–metal exchange in 3-arylthiophens - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

-

Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes - Organic Chemistry Portal. (URL: [Link])

-

Clean and Efficient Iodination of Thiophene Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Time-Resolved Photoelectron Studies on Thiophene and 2,5-Dimethylthiophene | Request PDF - ResearchGate. (URL: [Link])

-

Metal–halogen exchange - Wikipedia. (URL: [Link])

-

2,5-Dimethylthiophene - Wikipedia. (URL: [Link])

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (URL: [Link])

-

Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - Beilstein Journal of Organic Chemistry. (URL: [Link])

-

The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells - MDPI. (URL: [Link])

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. (URL: https://pubs.acs.org/doi/10.1021/jacs.2c06925)

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH. (URL: [Link])

-

Mechanism of lithium-halogen exchange of primary alkyl iodide. (URL: [Link])

-

Thiophene - NIST WebBook. (URL: [Link])

-

Electronic Supplementary Material (ESI) for Dalton Transactions. This journal is © The Royal Society of Chemistry 2021. (URL: [Link])

-

2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PubMed Central. (URL: [Link])

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (URL: [Link])

-

lithium halogen exchange #1 revised. (URL: [Link])

-

X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). (URL: [Link])

-

Supporting Information - Knowledge UChicago. (URL: [Link]))

Sources

- 1. 2,5-Diiodo-3-methylthiophene | 16488-60-1 | Benchchem [benchchem.com]

- 2. 3-Iodo-2,5-dimethylthiophene | C6H7IS | CID 298613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-iodo-2,5-diMethylthiophene | 40197-02-2 [amp.chemicalbook.com]

- 4. 3-iodo-2,5-dimethyl-thiophene | CAS#:40197-02-2 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes [organic-chemistry.org]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Solubility of 3-Iodo-2,5-dimethylthiophene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and preclinical studies. This guide provides a comprehensive technical overview of the solubility characteristics of 3-iodo-2,5-dimethylthiophene, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational chemical principles, predictive methodologies, and detailed experimental protocols to empower researchers to effectively utilize this compound. We will explore the molecular characteristics that govern its solubility, predict its behavior in a range of common organic solvents, and provide actionable, step-by-step procedures for precise solubility determination.

Physicochemical Profile of 3-Iodo-2,5-dimethylthiophene

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility. 3-Iodo-2,5-dimethylthiophene (C₆H₇IS) is a halogenated derivative of 2,5-dimethylthiophene.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 238.09 g/mol | [1] |

| Density | 1.782 g/cm³ | [2] |

| Boiling Point | 227.9 °C at 760 mmHg | [2] |

| Flash Point | 91.6 °C | [2] |

The structure of 3-iodo-2,5-dimethylthiophene features a five-membered aromatic thiophene ring, which is inherently nonpolar. The two methyl groups are electron-donating and contribute to the lipophilicity of the molecule. The iodine atom, being a large and polarizable halogen, introduces a degree of polarity to the molecule due to the electronegativity difference between carbon and iodine.[3] However, the overall character of the molecule is expected to be predominantly nonpolar to moderately polar.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity. For 3-iodo-2,5-dimethylthiophene, we can infer its solubility based on its structural components.

Polarity and Intermolecular Forces

The thiophene ring and methyl groups are conducive to van der Waals forces, favoring solubility in nonpolar solvents. The carbon-iodine bond introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, the molecule lacks significant hydrogen bond donor or acceptor sites, which will limit its solubility in protic solvents like water and, to a lesser extent, alcohols.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[4][5] HSP decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is likely to dissolve in a solvent if their HSP values are similar. While the specific HSP values for 3-iodo-2,5-dimethylthiophene are not published, we can estimate them based on its structure and compare them to those of common solvents. Given its structure, we can anticipate a moderate δD, a low to moderate δP, and a very low δH.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of the solubility of 3-iodo-2,5-dimethylthiophene in various classes of organic solvents is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar thiophene ring and methyl groups will interact favorably with these solvents through dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | High to Moderate | The polarity of the C-I bond will allow for dipole-dipole interactions. Solvents with moderate polarity are likely to be very effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The lack of strong hydrogen bonding capabilities will limit solubility. Shorter-chain alcohols will be more effective than longer-chain ones. |

| Highly Polar Protic | Water | Very Low / Insoluble | The predominantly nonpolar character of the molecule and its inability to form strong hydrogen bonds with water will result in poor aqueous solubility. |

Experimental Determination of Solubility

For precise and reliable data, experimental determination of solubility is essential. The following are standard protocols that can be employed.

Qualitative "Rule of Thumb" Method

This quick method provides a rough estimate of solubility.

Protocol:

-

To a small vial, add approximately 10-20 mg of 3-iodo-2,5-dimethylthiophene.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or stirring.

-

Observe for complete dissolution.

-

Categorize the solubility based on the approximate amount of solvent required.

| Category | Approximate Solvent Volume to Dissolve 10 mg |

| Very Soluble | < 0.1 mL |

| Freely Soluble | 0.1 - 0.5 mL |

| Soluble | 0.5 - 1.5 mL |

| Sparingly Soluble | 1.5 - 5.0 mL |

| Slightly Soluble | 5.0 - 15.0 mL |

| Very Slightly Soluble | 15.0 - 50.0 mL |

| Insoluble | > 50.0 mL |

Quantitative Equilibrium Solubility Method (Shake-Flask)

This is the gold standard for determining thermodynamic solubility.

Protocol:

-

Add an excess amount of 3-iodo-2,5-dimethylthiophene to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry.

-

Prepare a calibration curve with known concentrations of 3-iodo-2,5-dimethylthiophene to accurately determine the concentration in the saturated solution.

Caption: The relationship between molecular properties, prediction, and experimental validation for determining solubility.

Safety Considerations

3-Iodo-2,5-dimethylthiophene is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [1]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

References

-

PubChem. 3-Iodo-2,5-dimethylthiophene. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-iodo-2,5-dimethyl-thiophene. [Link]

-

Wikipedia. Solubility. [Link]

-

Chemistry LibreTexts. Polarity of Alkyl Halides. [Link]

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

Eckert, F. Prediction of Solubility with COSMO-RS. COSMOlogic GmbH & Co KG. [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. [Link]

Sources

commercial suppliers and availability of 3-Iodo-2,5-dimethylthiophene

An In-depth Technical Guide to 3-Iodo-2,5-dimethylthiophene for Advanced Research and Development

As a key building block in medicinal chemistry and materials science, 3-Iodo-2,5-dimethylthiophene (CAS No. 40197-02-2) is a versatile heterocyclic intermediate whose strategic importance lies in its capacity for facile functionalization.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its commercial availability, physicochemical properties, safe handling protocols, and core applications, with a focus on the underlying chemical principles that drive its utility.

Introduction to a Versatile Thiophene Building Block

3-Iodo-2,5-dimethylthiophene is a substituted thiophene ring, a structural motif present in numerous FDA-approved drugs and advanced materials. The presence of the iodo-group at the 3-position is particularly significant. Iodine is an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, making this compound an ideal starting point for introducing molecular complexity. The methyl groups at the 2- and 5-positions serve to block these alpha-positions, directing reactivity to the C3 and C4 positions of the thiophene ring, and also enhance the solubility of derivatives in organic solvents. Its primary utility is therefore as an intermediate in the synthesis of more complex molecules for pharmaceutical and materials research.[1][2]

Commercial Sourcing and Procurement

3-Iodo-2,5-dimethylthiophene is readily available from a range of fine chemical suppliers. Availability typically spans from research quantities (grams) to bulk quantities for process development. When sourcing this reagent, critical considerations include purity, lead time, and available analytical data.

Most suppliers offer a standard purity of >95%, with higher grades of >99% also available for more sensitive applications.[1][3] It is advisable to request a Certificate of Analysis (CoA) to verify purity and identity via methods such as NMR, GC-MS, or HPLC, which are standard quality control assays offered by reputable vendors.[1]

Table 1: Commercial Supplier Overview for 3-Iodo-2,5-dimethylthiophene

| Supplier | Representative Purity | Availability | Scale | Noteworthy Information |

| SynHet | >99%[1] | In Stock (<1 week lead time)[1] | Bulk and pre-pack | Offers pharma-grade (USP, BP, Ph. Eur.) and ISO 9001 certified material.[1] |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0%[3] | Inquiry-based | 1g, 5g, 250mg | Provides pricing upon inquiry.[3] |

| Combi-Blocks Inc. | Not specified | Inquire | Not specified | Listed as a supplier on chemical marketplaces.[4] |

| SynQuest Laboratories, Inc. | Not specified | Inquire | Not specified | Listed as a supplier on chemical marketplaces.[4] |

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis and process development.

Table 2: Key Physicochemical Properties of 3-Iodo-2,5-dimethylthiophene

| Property | Value | Source |

| CAS Number | 40197-02-2 | PubChem[5] |

| Molecular Formula | C₆H₇IS | PubChem[5] |

| Molecular Weight | 238.09 g/mol | PubChem[5] |

| Density | 1.782 g/cm³ | Chemsrc[3] |

| Boiling Point | 227.9 °C at 760 mmHg | Chemsrc[3] |

| Flash Point | 91.6 °C | Chemsrc[3] |

| IUPAC Name | 3-iodo-2,5-dimethylthiophene | PubChem[5] |

| SMILES | CC1=CC(=C(S1)C)I | PubChem[5] |

| Storage Temperature | 2-8 °C[3] | Chemsrc[3] |

Safety, Handling, and Storage

As a reactive organoiodide, 3-Iodo-2,5-dimethylthiophene must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications indicate significant potential hazards.

GHS Hazard Summary:

-

Acute Toxicity: Harmful if swallowed (H302) and harmful if inhaled (H332).[5]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[5]

-

Eye Damage/Irritation: Causes serious eye damage (H318).[5]

-

Respiratory Irritation: May cause respiratory irritation (H335).[5]

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a risk of aerosol generation, use a properly fitted respirator.[4]

-

Ventilation: Handle exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[4]

-

Cross-Contamination: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6] Recommended storage is between 2-8°C to maintain long-term stability.[3]

Core Applications in Synthesis and Drug Discovery

The primary value of 3-Iodo-2,5-dimethylthiophene lies in its utility as a versatile intermediate for constructing more complex molecular architectures, a critical task in drug discovery and materials science.[2] The carbon-iodine bond is relatively weak and highly polarizable, making the compound an excellent electrophile in a wide array of metal-catalyzed cross-coupling reactions.

This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the thiophene ring. Such reactions are foundational to modern organic synthesis.

Workflow: General Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of pharmaceutical synthesis. 3-Iodo-2,5-dimethylthiophene is an ideal substrate for this reaction.

Caption: A typical workflow for the synthesis and purification of the target compound.

Protocol 2: Quality Control via ¹H NMR Spectroscopy

Verifying the identity and purity of the synthesized or purchased material is a critical self-validating step. ¹H NMR is a rapid and definitive method for this purpose.

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of 3-Iodo-2,5-dimethylthiophene in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Expected Chemical Shifts (δ):

-

~6.7-6.9 ppm (singlet, 1H): This signal corresponds to the single proton at the C4 position of the thiophene ring. Its integration value should be 1.

-

~2.3-2.5 ppm (singlet, 3H): This signal arises from the methyl protons at the C5 position.

-

~2.2-2.4 ppm (singlet, 3H): This signal is from the methyl protons at the C2 position.

-

-

Purity Assessment: The absence of significant signals from the starting material (2,5-dimethylthiophene would show two distinct proton signals for the methyl groups and a singlet for the two equivalent ring protons) or solvent impurities confirms high purity.

Conclusion

3-Iodo-2,5-dimethylthiophene stands out as a high-value intermediate for chemical synthesis. Its commercial availability, coupled with its predictable reactivity in powerful C-C bond-forming reactions, makes it an indispensable tool for researchers in drug development and materials science. Proper understanding of its properties, handling requirements, and synthetic applications, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

Chemsrc. (n.d.). 3-iodo-2,5-dimethyl-thiophene | CAS#:40197-02-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl thiophene, 638-02-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298613, 3-Iodo-2,5-dimethylthiophene. Retrieved from [Link]

-

Minnis, W. (1932). 2-IODOTHIOPHENE. Organic Syntheses, 12, 44. DOI: 10.15227/orgsyn.012.0044. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene, 2530-10-1. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12514, 2,5-Dimethylthiophene. Retrieved from [Link]

-

Barbero, N., et al. (2025). Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

Sources

- 1. 3-Iodo-2,5-dimethylthiophene [synhet.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-iodo-2,5-dimethyl-thiophene | CAS#:40197-02-2 | Chemsrc [chemsrc.com]

- 4. 3-iodo-2,5-diMethylthiophene | 40197-02-2 [amp.chemicalbook.com]

- 5. 3-Iodo-2,5-dimethylthiophene | C6H7IS | CID 298613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylthiophene, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Stille Coupling Reaction of 3-Iodo-2,5-dimethylthiophene

Introduction: The Strategic Importance of Thiophene Moieties and the Power of the Stille Coupling

Thiophene and its derivatives are privileged heterocyclic scaffolds frequently incorporated into the core structures of pharmaceuticals, organic electronic materials, and agrochemicals. Their unique electronic properties and ability to engage in various biological interactions make them highly valuable building blocks in modern chemistry. The targeted functionalization of the thiophene ring is paramount for fine-tuning the desired properties of the final compounds. Among the arsenal of synthetic methodologies available, the palladium-catalyzed Stille cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2]

The Stille reaction offers several distinct advantages, including its tolerance to a wide array of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[3] This makes it particularly well-suited for the late-stage functionalization of complex molecules. This application note provides a detailed guide to the Stille coupling of 3-iodo-2,5-dimethylthiophene, a readily available and versatile building block for the synthesis of more complex thiophene-containing molecules. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive overview of reaction conditions, offer a detailed experimental protocol, and discuss key considerations for troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The cycle commences with the oxidative addition of the organic halide, in this case, 3-iodo-2,5-dimethylthiophene, to a coordinatively unsaturated palladium(0) complex (e.g., Pd(PPh₃)₂). This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate. The reactivity of the organic halide is crucial in this step, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[1]

-

Transmetalation: The newly formed palladium(II) complex then undergoes transmetalation with the organotin reagent (R-SnBu₃). This step involves the transfer of the organic group (R) from the tin atom to the palladium center, with the concomitant formation of a trialkyltin halide byproduct. The precise mechanism of transmetalation can be complex and is influenced by the nature of the ligands, solvent, and any additives present.[1]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which now bears both the thiophene moiety and the transferred organic group. This step forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Optimizing Reaction Conditions for 3-Iodo-2,5-dimethylthiophene

The success of a Stille coupling reaction is highly dependent on the careful selection of several key parameters. For the coupling of 3-iodo-2,5-dimethylthiophene, the following factors should be considered:

| Parameter | Common Choices & Considerations | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common and effective choice as it is a pre-formed Pd(0) source. Pd₂(dba)₃ is more air-stable and can be used in combination with a variety of phosphine ligands, allowing for greater modularity in catalyst system design.[5] The electron-rich nature of the 2,5-dimethylthiophene ring generally facilitates oxidative addition. |

| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Triphenylphosphine (PPh₃) is a standard and often effective ligand. For more challenging couplings or to enhance reaction rates, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can be beneficial. Triphenylarsine (AsPh₃) has also been shown to accelerate Stille couplings in some cases. |

| Organotin Reagent | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ | The choice of organotin reagent will determine the nature of the substituent introduced at the 3-position of the thiophene. The reactivity of the organotin reagent generally follows the trend: alkynyl > vinyl > aryl > alkyl.[2] Tributyltin reagents are commonly used due to a good balance of reactivity and stability. |

| Solvent | Toluene, Dioxane, DMF, THF | Toluene and dioxane are excellent non-polar, aprotic solvents that are widely used for Stille couplings.[6] N,N-Dimethylformamide (DMF) is a more polar aprotic solvent that can sometimes enhance reaction rates, particularly when dealing with less reactive substrates. Tetrahydrofuran (THF) is another common choice. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. |

| Additives | CuI, LiCl, CsF | Copper(I) iodide (CuI) can act as a co-catalyst, often accelerating the transmetalation step. Lithium chloride (LiCl) can facilitate the transmetalation by forming a more reactive organostannane species or by promoting the dissociation of ligands from the palladium center. Cesium fluoride (CsF) can also be used to activate the organotin reagent. |

| Temperature | 80-110 °C | The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as homocoupling of the organotin reagent.[4] A typical starting point for the coupling of an iodothiophene is in the range of 80-110 °C. |

| Reaction Time | 12-24 hours | The reaction time will depend on the specific substrates, catalyst system, and temperature. Progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). |

Detailed Experimental Protocol: Synthesis of 3-Aryl-2,5-dimethylthiophene

This protocol provides a general procedure for the Stille coupling of 3-iodo-2,5-dimethylthiophene with a generic aryl tributyltin reagent.

Materials:

-

3-Iodo-2,5-dimethylthiophene (1.0 eq)

-

Aryl tributyltin reagent (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-iodo-2,5-dimethylthiophene and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe to dissolve the solids.

-

Reagent Addition: Add the aryl tributyltin reagent to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 90-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture to remove the precipitate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-2,5-dimethylthiophene.

Troubleshooting and Optimization: A Scientist's Perspective

Even with a well-defined protocol, challenges can arise. Here are some common issues and strategies for optimization:

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a more active catalyst system, such as one with a bulkier, more electron-rich phosphine ligand.

-

Insufficient Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the temperature while monitoring for side product formation.

-

Reagent Purity: Ensure the purity of all reagents, especially the organotin reagent, as impurities can poison the catalyst.

-

-

Formation of Side Products:

-

Homocoupling of the Organotin Reagent: This is a common side reaction, especially at higher temperatures.[4] It can be minimized by using a slight excess (1.1-1.2 equivalents) of the organotin reagent and by avoiding unnecessarily high reaction temperatures.

-

Protodestannylation: The organotin reagent can react with trace amounts of water or acid to be converted back to the corresponding hydrocarbon. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

-

Difficulty in Removing Tin Byproducts:

-

The use of a potassium fluoride workup is generally effective for removing tributyltin halides.[7] Repeated washings may be necessary.

-

If tin residues persist, purification by flash chromatography on silica gel is usually sufficient to separate the desired product from the tin-containing impurities.

-

Conclusion

The Stille coupling of 3-iodo-2,5-dimethylthiophene is a powerful and reliable method for the synthesis of a diverse range of 3-substituted 2,5-dimethylthiophene derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently construct complex molecules with high yields. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to leverage the Stille coupling for the synthesis of novel thiophene-containing compounds.

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PubMed Central. [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

-

Roth, G. P., Farina, V., Liebeskind, L. S., & Peña-Cabrera, E. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194. [Link]

-

Freeman, F., Lu, H., & Rodriguez, E. (1993). A Novel Synthesis of 2,5-Diaryl-3-(phenylmethyl)thiophenes. ChemInform, 24(30). [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved January 26, 2026, from [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Liu, C.-M., Luo, S.-J., Liang, Y.-M., & Ma, Y.-X. (2000). Palladium-Catalyzed Stille Coupling for the Preparation of Ferrocenyl Thiophene Derivatives. Synthetic Communications, 30(13), 2281–2285. [Link]

- The Stille Reaction. (n.d.). Organic Reactions.

-

Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (n.d.). PubMed Central. [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025, August 10). ResearchGate. [Link]

-